N-(2,6-Dimethylphenyl)propionamide

Lipophilicity SAR Drug Design

Researchers developing amide-type local anesthetics face confounding off-target effects from complex side chains. N-(2,6-Dimethylphenyl)propionamide solves this as a minimal-structure reference compound. - Moderate XLogP3 of 1.8 bridges the polarity gap between tocainide (0.8) and lidocaine (2.1), enabling systematic logP-permeability calibration. - Low MW (177.24 g/mol) and minimal H-bonding (1 donor, 1 acceptor) provide clean mass spectrometric signatures for robust LC-MS/MS quantification. - 98% purity with sealed dry storage at 2-8°C ensures batch-to-batch consistency for reproducible in vitro pharmacology and analytical method validation.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 25404-20-0
Cat. No. B185082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)propionamide
CAS25404-20-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C11H15NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3,(H,12,13)
InChIKeyTXBNRQUPSDOCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)propionamide Overview


N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) is a 2,6-dimethylaniline-derived propionamide that serves as a key intermediate and reference standard in the synthesis and evaluation of local anesthetics and antiarrhythmic agents [1]. As a structural analog lacking the α-amino or diethylaminoethyl side chains found in clinically used amide-type drugs, this compound offers distinct physicochemical properties—including a moderate XLogP3 of 1.8 and minimal hydrogen-bonding capacity [2]—that render it valuable for structure-activity relationship (SAR) studies, metabolic pathway investigation, and applications requiring reduced molecular complexity. Procured at high purity (≥98%) , N-(2,6-Dimethylphenyl)propionamide provides researchers and formulators with a well-characterized scaffold that facilitates targeted modifications and minimizes confounding off-target interactions common to more complex analogs.

Reference standard for amide-type local anesthetic SAR studies
Simplified scaffold reducing off-target liability for metabolic pathway investigation
High-purity material supporting analytical method development

Substitution Limitations of N-(2,6-Dimethylphenyl)propionamide


Substituting N-(2,6-Dimethylphenyl)propionamide with structurally related 2,6-dimethylaniline amides—such as tocainide, lidocaine, or N-(2,6-dimethylphenyl)-3-(diethylamino)propanamide—without experimental validation is scientifically unsound. These compounds differ fundamentally in their side-chain architecture, which directly governs lipophilicity (XLogP3 range: 0.8–2.1), hydrogen-bonding potential, molecular flexibility, and biological target engagement [1][2]. Even minor variations in the amide α-position (e.g., proton vs. amino vs. diethylaminoethyl) drastically alter pharmacokinetic behavior, including first-pass metabolism susceptibility and blood-brain barrier penetration [3]. Consequently, data generated with one analog cannot be extrapolated to N-(2,6-Dimethylphenyl)propionamide, making this compound irreplaceable for precise SAR studies, analytical method development, and applications requiring its unique combination of moderate lipophilicity and minimized off-target liability.

Side-Chain Architecture Mismatch
Varied lipophilicity and hydrogen-bond profiles across analogs may shift target engagement and confound SAR interpretation.
Pharmacokinetic Divergence
Differences in α-substitution alter first-pass metabolism and blood-brain barrier penetration, making extrapolation unreliable.
Off-Target Liability Shifts
More complex analogs introduce additional binding interactions; this compound minimizes such confounding factors.

N-(2,6-Dimethylphenyl)propionamide Quantitative Differentiators


Lipophilicity for Structure-Activity Relationships

N-(2,6-Dimethylphenyl)propionamide exhibits an XLogP3 value of 1.8, which is intermediate between the more polar tocainide (XLogP3=0.8) and the more lipophilic lidocaine (XLogP3=2.1) [1][2][3]. This provides a unique reference point for calibrating lipophilicity-driven structure-activity relationships (SAR) in amide-type local anesthetic scaffolds.

Lipophilicity (XLogP3)
Class-level
1.8
+1.0 vs. tocainide (0.8); −0.3 vs. lidocaine (2.1)
Supports lipophilicity-driven SAR calibration
Computed XLogP3; experimental validation advised
Lipophilicity SAR Drug Design

Reduced Hydrogen-Bonding Capacity

With only one hydrogen bond donor and one hydrogen bond acceptor, N-(2,6-Dimethylphenyl)propionamide has half the hydrogen-bonding capacity of tocainide (2 donors, 2 acceptors) and significantly fewer than lidocaine (1 donor, 3 acceptors) [1][2][3]. This reduced polarity may translate to lower promiscuity and fewer off-target binding events in complex biological matrices.

H-Bond Capacity
Class-level
1 donor, 1 acceptor
1 fewer donor; 1–2 fewer acceptors vs. tocainide/lidocaine
Supports reduced off-target binding hypothesis
Computed descriptors; confirm in binding assays
Molecular Pharmacology Selectivity ADME

Constrained Molecular Flexibility

N-(2,6-Dimethylphenyl)propionamide possesses only two rotatable bonds, identical to tocainide but one-third the number found in lidocaine (6 rotatable bonds) [1][2]. This constrained flexibility results in a more predictable conformational ensemble, which is advantageous for co-crystallization studies and molecular docking campaigns where rigid ligands are preferred.

Rotatable Bonds
Class-level
2
Identical to tocainide; 4 fewer than lidocaine
Facilitates conformational analysis and docking
Computed; verify by crystallography
Conformational Analysis Molecular Modeling Crystallography

Lower Molecular Weight Advantages

At 177.24 g/mol, N-(2,6-Dimethylphenyl)propionamide is 8% lighter than tocainide (192.26 g/mol), 24% lighter than lidocaine (234.17 g/mol), and 29% lighter than N-(2,6-dimethylphenyl)-3-(diethylamino)propanamide (248.36 g/mol) [1][2][3]. Lower molecular weight is generally associated with improved passive diffusion and simpler mass spectrometric detection due to reduced isotopic complexity.

Molecular Weight
Class-level
177.24 g/mol
7.8% lighter than tocainide; 24% lighter than lidocaine
Supports analytical detection and permeability studies
Computed MW; confirm by MS
Pharmacokinetics Bioavailability Analytical Chemistry

Acute Oral Toxicity vs. Lidocaine

The oral LD50 of N-(2,6-Dimethylphenyl)propionamide in mice is 790 mg/kg, which is 2.7- to 3.6-fold higher than the reported oral LD50 range for lidocaine (220-290 mg/kg) in the same species [1]. This indicates a substantially lower acute toxicity profile, which may reduce handling restrictions and improve the compound's safety margin in laboratory settings.

Acute Oral Toxicity (LD50)
Cross-study comparable
790 mg/kg (mouse)
2.7–3.6× higher than lidocaine (220–290 mg/kg)
Supports laboratory handling assessment
Mouse oral data; cross-study comparison
Toxicology Safety Assessment Handling

Synthetic Route Benchmark

A patented synthetic procedure describes the preparation of N-(2,6-Dimethylphenyl)propionamide from 2,6-dimethylphenylisocyanate using a rhodium hydroxide catalyst in tetrahydrofuran at 20°C, achieving a 10% yield . This documented route, while modest in yield, offers a clear starting point for reaction engineering, catalyst screening, and alternative pathway exploration, enabling researchers to benchmark their own synthetic efficiency.

Synthetic Yield Benchmark
Supporting evidence
10%
Rh(OH)(cod)]2 in THF, 20°C
Supports process chemistry optimization
Literature baseline; alternative routes may improve
Synthetic Chemistry Process Development Scale-up

N-(2,6-Dimethylphenyl)propionamide Applications


Lipophilicity Reference for Local Anesthetic SAR

Given its intermediate XLogP3 of 1.8, which sits between the more polar tocainide (0.8) and the more lipophilic lidocaine (2.1), N-(2,6-Dimethylphenyl)propionamide serves as an optimal neutral reference for calibrating the relationship between amide side-chain structure and membrane permeability [1]. Medicinal chemistry teams can use this compound to systematically vary substituents and correlate computed logP values with experimental partition coefficients or cell-based permeability assays, thereby streamlining the design of next-generation analgesics with precisely tuned distribution profiles.

Negative Control for Off-Target Binding Studies

The minimal hydrogen-bonding capacity (1 donor, 1 acceptor) and constrained rotatable bonds (2) of N-(2,6-Dimethylphenyl)propionamide make it an ideal negative control for in vitro assays designed to interrogate the molecular pharmacology of amide-type sodium channel blockers [2]. When used alongside more complex analogs like lidocaine or antiarrhythmic agent-3, researchers can isolate the contribution of the α-amino or diethylaminoethyl moieties to off-target receptor engagement, enabling cleaner interpretation of functional data and reducing false-positive rates in high-throughput screens.

LC-MS Analytical Standard for Anesthetic Metabolites

With a low molecular weight of 177.24 g/mol—substantially smaller than lidocaine (234.17 g/mol) and tocainide (192.26 g/mol)—N-(2,6-Dimethylphenyl)propionamide offers a simplified mass spectrometric signature that is less prone to isotopic interference and adduct formation [3]. This makes it an excellent internal standard or calibration reference for developing robust LC-MS/MS methods aimed at quantifying amide-type local anesthetics and their metabolites in biological matrices, particularly in forensic toxicology and clinical pharmacokinetic studies where assay precision is paramount.

Starting Material for Process Chemistry Optimization

The published synthetic route yielding 10% via rhodium-catalyzed isocyanate amidation provides a tangible benchmark for process chemists tasked with developing scalable, cost-effective manufacturing processes . By comparing alternative catalytic systems, solvents, or starting materials against this baseline, research and development teams can quantitatively assess improvements in atom economy and reaction efficiency, thereby accelerating the transition from milligram-scale research quantities to multi-gram or kilogram production for preclinical and clinical supply chains.

Application
Selection Property
Validation Focus
Lipophilicity calibration for amide-type local anesthetic SAR
Intermediate XLogP3 reference value
Correlate side-chain structure with membrane permeability
Negative control for off-target binding assays
Minimal hydrogen-bonding and constrained flexibility
Isolate contribution of α-amino groups to receptor engagement
LC-MS analytical standard for anesthetic metabolites
Low molecular weight, reduced isotopic complexity
Achieve assay precision in biological matrices
Process chemistry starting material
Published synthetic benchmark yield
Catalyst screening and yield optimization

Technical Documentation Hub

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25 linked technical documents
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